Dopamine quinone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(2-aminoethyl)cyclohexa-3,5-diene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,5H,3-4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQPXZWUZIOASKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C(=O)C=C1CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20198716 | |
| Record name | Dopamine quinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20198716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Dopamine quinone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012219 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
50673-96-6 | |
| Record name | Dopamine quinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50673-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dopamine quinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050673966 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dopamine quinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20198716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dopamine quinone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CF3WT5K23D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Dopamine quinone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012219 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biochemical Pathways of Dopamine Quinone Formation
Enzymatic Oxidation Pathways Leading to Dopamine (B1211576) Quinone
Dopamine β-Monooxygenase Catalysis
Dopamine β-monooxygenase (DBH), also known as dopamine β-hydroxylase, is a copper-containing monooxygenase enzyme crucial for the biosynthesis of catecholamines. Its primary function is to catalyze the hydroxylation of dopamine to norepinephrine (B1679862) (noradrenaline) by inserting an oxygen atom into the β-carbon of the ethylamine (B1201723) side chain researchgate.net. This process requires cofactors such as copper, ascorbate (B8700270), and molecular oxygen researchgate.net.
While DBH is integral to dopamine metabolism, the scientific literature does not indicate that it directly catalyzes the formation of dopamine quinone. Instead, this compound is primarily generated through alternative oxidative mechanisms, including auto-oxidation, enzymatic oxidation by enzymes like tyrosinase, or metal-catalyzed oxidation benchchem.comnih.govnih.govrsc.orgif-pan.krakow.plsmolecule.com.
Table 1: Dopamine Oxidation Pathways and Key Enzymes
| Process | Primary Mechanism/Enzyme(s) | Product(s) | Relevance to this compound Formation |
| DBH Catalysis | Dopamine β-monooxygenase (DBH), Copper, Ascorbate, Oxygen | Norepinephrine, Dehydroascorbic acid, Water | Not directly involved in quinone formation. |
| Auto-oxidation | Molecular oxygen, often facilitated by metal ions (e.g., Fe³⁺) at physiological pH. | This compound, Superoxide (B77818) radicals, Hydrogen peroxide | Primary pathway for quinone formation. |
| Enzymatic Oxidation | Tyrosinase, Prostaglandin H synthase, Cytochrome P450 enzymes, Xanthine oxidase, Peroxidases | This compound, Reactive Oxygen Species (ROS) | Significant pathway for quinone formation. |
| Metal-Catalyzed Oxidation | Ferric iron (Fe³⁺), Copper ions | This compound, Semiquinone radicals, ROS | Contributes to quinone formation. |
Downstream Reactivity and Cyclization Products of Dopamine Quinone
Formation of Aminochrome (B613825) and Related Indole Intermediates (e.g., Leukochrome, 5,6-Indolequinone)
At physiological pH (around 7.4), dopamine quinone is unstable and rapidly undergoes intramolecular cyclization. This process involves the nucleophilic attack of the amino group onto the quinone ring, forming a more stable intermediate benchchem.comnih.govmdpi.comnih.govnih.govnih.govfrontiersin.orgmdpi.comnih.gov.
This compound (DQ) : This is the initial oxidation product of dopamine. It is unstable at physiological pH, readily undergoing cyclization benchchem.comnih.govresearchgate.net.
Leukochrome : Formed through the intramolecular cyclization of this compound via a 1,4-Michael addition benchchem.comnih.govnih.gov.
Aminochrome : This is a key intermediate, formed from this compound through leukochrome. It is more stable than this compound at physiological pH and is considered a major precursor in neuromelanin synthesis nih.govmdpi.comnih.govfrontiersin.orgmdpi.comnih.govnih.gov. Aminochrome can also undergo one-electron reduction to form leukoaminochrome o-semiquinone radicals, which are implicated in neurotoxicity nih.govfrontiersin.org.
5,6-Indolequinone : Aminochrome can undergo further oxidation and rearrangement over time (approximately 40 minutes) to form 5,6-indolequinone, which is a direct precursor to neuromelanin polymerization mdpi.comnih.govfrontiersin.orgmdpi.comnih.govnih.gov.
Table 2: Key Intermediates in this compound Downstream Reactivity
| Intermediate Name | Formation Pathway | Significance |
| This compound (DQ) | Oxidation of dopamine (auto-oxidation, enzymatic, metal-catalyzed) | Initial reactive intermediate; unstable at physiological pH, cyclizes rapidly. |
| Leukochrome | Intramolecular cyclization of this compound (1,4-Michael addition). | Intermediate in the pathway towards aminochrome. |
| Aminochrome | Cyclization of this compound, often via leukochrome, at physiological pH. | More stable than this compound; a primary precursor for neuromelanin synthesis; implicated in neurotoxicity. |
| 5,6-Indolequinone | Further oxidation and rearrangement of aminochrome. | Direct precursor for neuromelanin polymerization; also implicated in neurotoxicity. |
| Dopaminochrome | Mentioned as an intermediate in some studies, distinct from aminochrome. | Less characterized than aminochrome, but involved in dopamine oxidation pathways. |
| Leukodopaminochrome | Mentioned as an intermediate in some studies. | Less characterized than aminochrome, but involved in dopamine oxidation pathways. |
Contribution to Neuromelanin Synthesis and Polymerization Processes
Neuromelanin (NM) is a pigment found in dopaminergic neurons of the substantia nigra and other brain regions. Its synthesis is intrinsically linked to the oxidative cascade of dopamine, with this compound and its derivatives playing a pivotal role. The process is generally understood to occur sequentially:
Dopamine → this compound → Aminochrome → 5,6-Indolequinone → Neuromelanin mdpi.comnih.govfrontiersin.orgmdpi.comnih.govnih.gov.
This pathway involves the oxidation of dopamine to this compound, which then cyclizes to aminochrome. Aminochrome is further oxidized to 5,6-indolequinone, which subsequently polymerizes to form the dark neuromelanin pigment if-pan.krakow.plmdpi.comnih.govnih.govmdpi.comnih.govuchile.cl. This polymerization process can also involve the incorporation of cysteine residues and other molecules, contributing to the complex structure of neuromelanin nih.govpnas.orgmdpi.com.
The synthesis of neuromelanin is considered a normal physiological process that accumulates with age in healthy dopaminergic neurons mdpi.comnih.govmdpi.com. While neuromelanin itself may serve a protective role by sequestering toxic metals and reactive species nih.govpnas.orgmdpi.com, the intermediate quinones, particularly aminochrome, are known to be neurotoxic. They can induce mitochondrial dysfunction, protein aggregation (such as α-synuclein), oxidative stress, and endoplasmic reticulum stress, all implicated in the pathogenesis of Parkinson's disease mdpi.comnih.govfrontiersin.orgnih.govfrontiersin.org. Protective mechanisms, such as conjugation by enzymes like glutathione (B108866) transferase M2-2, can mitigate the toxicity of these quinone intermediates mdpi.comnih.govfrontiersin.org. However, excessive dopamine levels can overwhelm these protective systems, leading to neurodegeneration nih.gov.
Specific Examples of this compound-Modified Proteins and Their Consequences:
Alpha-Synuclein (B15492655) (α-Syn) Adducts, Aggregation Modulation, and Fibril Formation Inhibition
Dopamine and its oxidation products, including dopamine quinones (DAQs), are known to interact with alpha-synuclein (α-synuclein), a protein central to the pathology of Parkinson's disease. DAQs can form covalent adducts with α-synuclein, primarily through modifications of cysteine residues researchgate.netmdpi.comacs.orgsci-hub.se. Research indicates that these modifications can alter the aggregation pathway of α-synuclein. While dopamine itself can stabilize α-synuclein oligomers and inhibit the formation of mature fibrils, its oxidized forms, like dopaminochrome, are implicated in promoting the formation of specific SDS-resistant oligomers acs.orgstressmarq.com. These DAQ-induced oligomers are distinct from the fibrils found in Lewy bodies and are thought to be toxic intermediates stressmarq.com. Studies suggest that DAQs can interact with α-synuclein, leading to covalent binding and the formation of unstructured adducts, which can modulate aggregation kinetics researchgate.netmdpi.comsci-hub.se. The precise mechanisms by which DAQs influence α-synuclein aggregation, whether promoting specific oligomeric species or potentially disrupting mature fibrils, are areas of ongoing investigation acs.orgsci-hub.se.
Tyrosine Hydroxylase (TH) Inactivation and Catecholamine Biosynthesis Impact
This compound derivatives, along with those of DOPA and N-acetyldopamine, are potent inactivators of tyrosine hydroxylase (TH), the rate-limiting enzyme in the biosynthesis of catecholamine neurotransmitters nih.govdntb.gov.ua. Unlike the parent catechols, these quinone forms readily modify TH. The inactivation process involves the modification of sulfhydryl groups within the enzyme, leading to the formation of cysteinyl-catechol adducts nih.gov. This covalent modification results in a loss of TH enzymatic activity, thereby directly impacting catecholamine biosynthesis capes.gov.brnih.gov. Furthermore, TH modified by catecholquinones can become a redox-cycling quinoprotein, potentially contributing to Fenton-like reactions and exacerbating oxidative stress within neurons nih.gov. Antioxidants and reducing agents can prevent this inactivation, highlighting the reactive nature of quinones towards TH capes.gov.br. The inactivation of TH by DQ has significant implications for dopaminergic neurons, as it can disrupt the very synthesis of the neurotransmitter they rely on.
Parkin Modification and E3 Ubiquitin Ligase Activity Impairment
Parkin, an E3 ubiquitin ligase crucial for protein degradation and mitochondrial quality control, is a known target of dopamine-derived quinones (DAQs) mdpi.comjneurosci.orgresearchgate.netbiorxiv.orgnih.gov. DAQs can covalently modify parkin, particularly at cysteine residues, leading to a reduction in its E3 ubiquitin ligase activity jneurosci.orgresearchgate.netbiorxiv.org. This modification can also promote parkin aggregation and decrease its solubility, further impairing its function jneurosci.orgresearchgate.net. The impairment of parkin's E3 ligase activity is significant because it compromises the cell's ability to target misfolded or damaged proteins for degradation via the ubiquitin-proteasome system or autophagy nih.govthno.org. Studies suggest that this inactivation of parkin by DAQs may contribute to the selective vulnerability of dopaminergic neurons observed in Parkinson's disease mdpi.comjneurosci.org.
DJ-1 Interaction, Structural Perturbations, and Redox Sensing Impairment
DJ-1 is a protein implicated in familial Parkinson's disease, acting as an oxidative stress sensor and protector mdpi.comnih.govnih.govresearchgate.netfrontiersin.org. Dopamine quinones (DAQs) can covalently modify DJ-1 at its cysteine residues, specifically Cys-53 and Cys-106 nih.govnih.govresearchgate.net. Cys-53 is the most reactive site, leading to dimerization, while modification of Cys-106 induces more severe structural perturbations nih.govnih.govresearchgate.net. These modifications lead to structural changes in DJ-1 and can uncouple its redox sensing function nih.govnih.gov. The impairment of DJ-1's ability to sense and respond to oxidative stress is believed to contribute to the degeneration of dopaminergic neurons, as DJ-1 normally plays a protective role against oxidative damage nih.govnih.govresearchgate.netfrontiersin.org. Furthermore, the formation of high molecular weight DAQ-modified DJ-1 oligomers may be precursors to the protein aggregates observed in PD patients nih.gov.
Superoxide (B77818) Dismutase 2 (SOD2) and Glutathione Peroxidase 4 (GPx4) Modification and Enzymatic Activity Loss
Dopamine quinones (DAQs) significantly impact the function of key antioxidant enzymes, including Superoxide Dismutase 2 (SOD2) and Glutathione Peroxidase 4 (GPx4) benchchem.comnih.govnih.govplos.orgrsc.org. Exposure to DAQs leads to a substantial loss of SOD2 enzymatic activity, up to 50%, in a dose-dependent manner benchchem.comnih.govplos.org. This inactivation is associated with the formation of protein aggregates and is thought to increase mitochondrial reactive oxygen species (ROS) production, thereby exacerbating oxidative stress and mitochondrial dysfunction benchchem.comnih.govplos.org. Similarly, DAQs covalently bind to GPx4, a mitochondrial selenoprotein, resulting in decreased enzyme activity and protein aggregation benchchem.comnih.govrsc.org. The loss of GPx4 monomer and functional activity may contribute to the vulnerability of dopaminergic neurons in PD nih.gov. These findings highlight that selenoproteins, due to their reactive selenocysteine (B57510) residues, are critical targets for DAQ-induced toxicity nih.gov.
Mitochondrial Electron Transport Chain (ETC) Complex Subunits (e.g., Complex I, Complex III) and Respiratory Chain Dysfunction
Dopamine quinones (DAQs) are known to disrupt the function of the mitochondrial electron transport chain (ETC), a critical component of cellular respiration and ATP production mdpi.comresearchgate.netresearchgate.net. Studies indicate that DAQs alter subunits of Complex I and Complex III of the ETC, leading to impaired mitochondrial respiration and increased ROS production mdpi.comresearchgate.net. Prolonged exposure of isolated brain mitochondria to dopamine or its quinone products results in a dose-dependent inhibition of Complex I and Complex IV activities mdpi.comresearchgate.netnih.gov. The results suggest that quinone products, rather than free radicals, are primarily responsible for the long-term inactivation of these complexes nih.gov. Reduced glutathione, a quinone scavenger, can largely prevent these effects, further implicating quinones in ETC dysfunction nih.gov. This respiratory chain dysfunction contributes to mitochondrial bioenergetic deficits and cellular damage, playing a role in the pathogenesis of Parkinson's disease mdpi.comresearchgate.netresearchgate.net.
Other Critical Mitochondrial Proteins (e.g., Heat Shock Protein 60 (HSP60), GRP75/mtHSP70/Mortalin, Mitochondrial Creatine Kinase (mtCK), Nucleoside Diphosphate (B83284) Kinase A)
Compound List
this compound (DQ)
Dopamine (DA)
Dihydroxyphenylalanine (DOPA)
N-acetyldopamine
Alpha-synuclein (α-synuclein)
Tyrosine hydroxylase (TH)
Parkin
DJ-1
Superoxide Dismutase 2 (SOD2)
Glutathione Peroxidase 4 (GPx4)
Heat Shock Protein 60 (HSP60)
GRP75/mtHSP70/Mortalin
Mitochondrial Creatine Kinase (mtCK)
Nucleoside Diphosphate Kinase A
Dopaminochrome
DOPAL
Indole-quinone (IQ)
Amino-chrome (AC)
Reduced glutathione (GSH)
Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH)
Nicotinamide adenine dinucleotide (NADH)
Adenosine triphosphate (ATP)
Adenosine diphosphate (ADP)
Guanosine diphosphate (GDP)
Guanosine triphosphate (GTP)
Reactive oxygen species (ROS)
Hydrogen peroxide (H₂O₂)
Superoxide radical
Ubiquitin
Copper (Cu)
Iron (Fe)
Cellular and Subcellular Dysregulation Induced by Dopamine Quinone
Mitochondrial Dysfunction Induced by Dopamine (B1211576) Quinone
Mitochondria, the primary sites of cellular energy production, are particularly vulnerable to the toxic effects of dopamine quinone. The accumulation of DAQ within these organelles triggers a series of events that compromise their function and integrity, ultimately leading to cell death.
Impact on Mitochondrial Respiration, ATP Production, and Bioenergetics
This compound significantly impairs mitochondrial respiration and energy production. Exposure to DAQ leads to an increase in mitochondrial resting state 4 respiration, a condition indicative of uncoupling of the electron transport chain from ATP synthesis. This uncoupling means that while oxygen is still consumed, the energy generated is dissipated as heat rather than being used to produce ATP, the cell's primary energy currency.
Furthermore, dopamine and its oxidation products can inhibit the activity of mitochondrial electron transport chain (ETC) complexes, particularly Complex I. This inhibition disrupts the flow of electrons, further reducing the efficiency of ATP synthesis and leading to a state of cellular energy deficit. Studies have shown that dopamine oxidation products can induce mitochondrial membrane depolarization, which directly contributes to a reduction in ATP synthesis.
Table 1: Effects of this compound on Mitochondrial Bioenergetics
| Parameter | Effect of this compound | Consequence |
|---|---|---|
| Mitochondrial Respiration (State 4) | Increase | Uncoupling of oxidative phosphorylation, energy dissipation as heat. |
| ATP Production | Decrease | Cellular energy deficit, impaired cellular functions. |
| Mitochondrial Membrane Potential | Depolarization | Reduced driving force for ATP synthesis, initiation of cell death pathways. |
| Electron Transport Chain (ETC) Activity | Inhibition (especially Complex I) | Impaired electron flow, reduced proton gradient, decreased ATP synthesis. |
Mitochondrial Permeability Transition Pore Opening and Consequences
This compound is a potent inducer of the mitochondrial permeability transition pore (mPTP), a non-specific channel in the inner mitochondrial membrane. The opening of the mPTP has catastrophic consequences for the cell. It leads to the collapse of the mitochondrial membrane potential, uncoupling of oxidative phosphorylation, and mitochondrial swelling due to the influx of water and solutes.
The sustained opening of the mPTP results in the release of pro-apoptotic factors, such as cytochrome c, from the mitochondrial intermembrane space into the cytosol. This release is a critical step in the intrinsic pathway of apoptosis, or programmed cell death. Therefore, by triggering mPTP opening, this compound directly initiates the cellular machinery of self-destruction.
Effects on Mitochondrial Quality Control Mechanisms
Mitochondrial quality control (MQC) is a complex set of processes that ensures the health and proper functioning of the mitochondrial network. This includes processes like mitochondrial dynamics (fission and fusion) and mitophagy, the selective removal of damaged mitochondria. This compound and the associated oxidative stress can severely impair these MQC mechanisms.
While direct studies on the effect of isolated this compound on MQC are emerging, evidence from the context of dopamine-related neurodegeneration suggests significant disruption. For instance, dopamine has been shown to induce mitochondrial depolarization without activating the PINK1/Parkin-mediated mitophagy pathway, which is crucial for clearing dysfunctional mitochondria. nih.gov This suggests that dopamine and its quinones can create a situation where damaged mitochondria accumulate within the cell, further contributing to cellular dysfunction. The accumulation of dopamine quinones can also lead to the impairment of key proteins involved in MQC, such as Parkin and DJ-1, through covalent modification, thereby disabling the cell's ability to repair or remove damaged mitochondria. nih.gov
Oxidative Stress Amplification and Reactive Species Generation
This compound is not only a product of oxidative stress but also a potent amplifier of it. Its chemical properties facilitate a vicious cycle of reactive oxygen species (ROS) generation, further exacerbating cellular damage.
Redox Cycling of this compound and Production of Superoxide (B77818) and Hydroxyl Radicals
This compound can undergo redox cycling, a process in which it is reduced back to a semiquinone radical by cellular reductants. This semiquinone radical can then react with molecular oxygen to regenerate the quinone and produce a superoxide radical (O₂⁻). This cycle can repeat, leading to the continuous production of superoxide radicals.
Superoxide can be converted to hydrogen peroxide (H₂O₂) by the enzyme superoxide dismutase. In the presence of transition metals like iron, which is abundant in dopaminergic neurons, hydrogen peroxide can be converted into the highly reactive and damaging hydroxyl radical (•OH) via the Fenton reaction. These reactive oxygen species can damage all major cellular components, including lipids, proteins, and DNA.
Table 2: Reactive Species Generation by this compound Redox Cycling
| Reactant | Product | Significance |
|---|---|---|
| This compound + Cellular Reductant | Semiquinone Radical | Initiates the redox cycle. |
| Semiquinone Radical + O₂ | This compound + Superoxide Radical (O₂⁻) | Amplifies ROS production. |
| Superoxide Radical (O₂⁻) | Hydrogen Peroxide (H₂O₂) | A more stable ROS that can diffuse across membranes. |
| Hydrogen Peroxide (H₂O₂) + Fe²⁺ | Hydroxyl Radical (•OH) + OH⁻ + Fe³⁺ | Highly reactive and damaging to cellular components. |
Depletion of Endogenous Antioxidants and Compromised Cellular Redox State
The redox cycling of this compound and the subsequent generation of ROS place a heavy burden on the cell's endogenous antioxidant defense systems. Key antioxidants, such as glutathione (B108866) (GSH), are consumed in the process of neutralizing these reactive species. This compound can also directly react with and deplete glutathione through the formation of glutathionyl-dopamine conjugates.
The depletion of glutathione, a critical cellular antioxidant, severely compromises the cell's ability to buffer against oxidative stress. This leads to a shift in the cellular redox state towards a more oxidizing environment, further promoting the oxidation of dopamine and the formation of this compound, thus perpetuating the cycle of oxidative damage. The modification and inactivation of antioxidant enzymes, such as glutathione peroxidase 4, by this compound further weakens the cell's defenses. nih.gov
Impairment of Protein Homeostasis and Degradation Pathways
The accumulation of this compound (DAQ) within neurons significantly disrupts the delicate balance of protein homeostasis, also known as proteostasis. This highly reactive molecule directly interferes with the primary cellular machinery responsible for the degradation of damaged or misfolded proteins, leading to a cascade of cytotoxic events. The two major protein clearance systems, the ubiquitin-proteasome system (UPS) and the autophagy-lysosomal pathway, are both vulnerable to the detrimental effects of DAQ.
Proteasomal Inhibition and Impaired Ubiquitin-Proteasome System Function
The ubiquitin-proteasome system (UPS) is the principal mechanism for the degradation of short-lived and abnormal proteins in eukaryotic cells. Its proper function is critical for a multitude of cellular processes, and its impairment is a key factor in the pathogenesis of several neurodegenerative diseases. frontiersin.orgmdpi.com this compound has been identified as a direct inhibitor of the proteasome, the central proteolytic complex of the UPS.
Research has demonstrated that both dopamine and its cyclized quinone derivative, aminochrome (B613825), can directly inhibit proteasome activity. nih.govtandfonline.comtandfonline.com This inhibition, particularly by aminochrome, is both intensive and irreversible. nih.govtandfonline.comnus.edu.sg The mechanism of this inhibition is believed to involve the covalent modification of critical cysteine residues on proteasome subunits by the highly electrophilic DAQ. tandfonline.comnih.gov This adduction alters the proteasome's structure and catalytic function, leading to a decrease in its ability to degrade ubiquitinated proteins. nih.gov
The consequences of DAQ-induced proteasomal inhibition are profound. The failure to clear misfolded and damaged proteins leads to their accumulation and aggregation, contributing to cellular stress. researchgate.net Furthermore, the inhibition of the proteasome can sensitize dopaminergic neurons to oxidative stress and protein alterations, creating a vicious cycle of cellular damage. tandfonline.com The E3 ubiquitin ligase, Parkin, which is crucial for tagging proteins for degradation, can also be conjugated by dopamine quinones, further compromising the function of the UPS. nih.gov This dual-pronged attack on the UPS—direct inhibition of the proteasome and impairment of ubiquitin ligases—highlights the significant role of DAQ in the breakdown of protein degradation pathways.
Table 1: Effects of this compound on the Ubiquitin-Proteasome System
| Component Affected | Effect of this compound | Consequence | References |
|---|---|---|---|
| 26S/20S Proteasome | Direct and irreversible inhibition of proteolytic activity | Accumulation of misfolded/damaged proteins, increased cellular stress | nih.gov, tandfonline.com, tandfonline.com, nus.edu.sg |
| Proteasome Subunits | Covalent modification of cysteine residues | Altered structure and impaired catalytic function | tandfonline.com, nih.gov |
| Parkin (E3 Ubiquitin Ligase) | Conjugation by dopamine quinones | Impaired ability to tag proteins for degradation | nih.gov |
| Overall UPS Function | Decreased degradation of ubiquitinated proteins | Promotion of protein aggregation, sensitization of neurons to stress | tandfonline.com, nih.gov, researchgate.net |
Lysosomal Dysfunction and Autophagy Pathway Impairment
The autophagy-lysosomal pathway is another essential cellular degradation system, responsible for the breakdown of bulk cytoplasmic components, long-lived proteins, and entire organelles through the action of lysosomal hydrolases. This compound and its precursors have been shown to significantly impair this pathway at multiple levels.
Furthermore, dopamine quinones and related species can compromise the integrity of the lysosomal membrane. frontiersin.org An increase in lysosomal membrane permeability can lead to the leakage of acidic hydrolases into the cytoplasm, a catastrophic event that can trigger cell death. researchgate.netmdpi.com
The process of autophagy itself is also a target. Autophagy is a multi-step process involving the formation of autophagosomes, which then fuse with lysosomes to degrade their contents. This compound derivatives, such as aminochrome, can form adducts with α- and β-tubulin, leading to the aggregation of microtubules. researchgate.net Since microtubules are essential for the transport and fusion of autophagosomes with lysosomes, this disruption of the cytoskeleton effectively halts the autophagic flux. researchgate.net Additionally, dopamine-modified α-synuclein has been shown to be poorly degraded by chaperone-mediated autophagy (CMA), a selective form of autophagy, and can also inhibit the degradation of other CMA substrates. nih.govnih.gov This multifaceted attack on the autophagy-lysosomal pathway underscores the pervasive toxicity of this compound. researchgate.net
Table 2: Impact of this compound on the Autophagy-Lysosomal Pathway
| Component/Process Affected | Effect of this compound | Consequence | References |
|---|---|---|---|
| Glucocerebrosidase (GCase) | Covalent modification and inactivation | Impaired lysosomal enzymatic function, substrate accumulation | nih.gov |
| Lysosomal Membrane | Increased permeability | Leakage of hydrolases into the cytoplasm, potential for cell death | frontiersin.org, researchgate.net |
| Microtubules | Formation of adducts with tubulin, leading to aggregation | Disruption of autophagosome-lysosome fusion and impaired autophagic flux | researchgate.net |
| Chaperone-Mediated Autophagy (CMA) | Inhibition by dopamine-modified α-synuclein | Impaired degradation of CMA substrates | nih.gov, nih.gov |
Promotion of Protein Aggregation and Misfolding
One of the most well-documented consequences of this compound formation is the promotion of protein misfolding and aggregation. unipv.it These highly reactive molecules can covalently modify a wide range of proteins, leading to structural and conformational changes that favor the formation of insoluble aggregates. unipv.itfrontiersin.org
A key target for DAQ-induced modification is α-synuclein, a protein centrally implicated in the pathology of Parkinson's disease. youtube.comyoutube.com Dopamine and its oxidative derivatives can interact with α-synuclein, stabilizing it in its oligomeric form and preventing its aggregation into fibrils. news-medical.net These soluble oligomeric species are increasingly considered to be the primary neurotoxic entities. news-medical.net The cross-linking of α-synuclein monomers by dopamine metabolites is thought to be a critical step in the formation of these toxic oligomers. news-medical.net
The mechanism of modification often involves the reaction of DAQ with nucleophilic residues on proteins, such as cysteine and lysine. nih.govfrontiersin.org This covalent adduction can disrupt the native folding of the protein, exposing hydrophobic regions and promoting intermolecular interactions that lead to aggregation. unipv.it This process is not limited to α-synuclein; other proteins can also be targeted. For instance, DAQ can conjugate with and promote the cross-linking of small heat-shock chaperone proteins like αB-crystallin and HSP27, thereby inhibiting their protective chaperone functions. researchgate.net The accumulation of these protein aggregates, fueled by both increased formation and impaired degradation, is a central feature of the cellular dysfunction induced by this compound. researchgate.net
Table 3: this compound's Role in Protein Aggregation and Misfolding
| Target Protein/Process | Effect of this compound | Outcome | References |
|---|---|---|---|
| α-Synuclein | Covalent modification and cross-linking | Stabilization of neurotoxic oligomers, promotion of aggregation | news-medical.net, nih.gov |
| General Proteins | Covalent adduction to nucleophilic residues (e.g., cysteine) | Structural and conformational changes, misfolding | nih.gov, unipv.it, frontiersin.org |
| Chaperone Proteins (e.g., HSP27) | Conjugation and cross-linking | Inhibition of chaperone activity, reduced protein quality control | researchgate.net |
| Protein Homeostasis | Increased formation of protein aggregates coupled with impaired clearance | Accumulation of cytotoxic protein aggregates | researchgate.net |
Induction of Cellular Damage and Programmed/Non-Programmed Cell Death Mechanisms
The widespread disruption of protein homeostasis, coupled with direct molecular damage, ultimately culminates in the death of the neuron. This compound is a potent inducer of cellular damage and can trigger various forms of cell death, including both programmed (apoptosis) and non-programmed (necrosis) pathways.
The oxidation of dopamine to this compound is intrinsically linked to the production of reactive oxygen species (ROS). nih.govjneurosci.org This surge in oxidative stress is a primary driver of DAQ-induced cytotoxicity. ROS can damage cellular components, including lipids, proteins, and DNA, further exacerbating cellular dysfunction. nih.gov The covalent binding of DAQ to proteins, particularly at their active sites, can inactivate crucial enzymes and disrupt cellular signaling, pushing the cell towards a death cascade. nih.govjneurosci.org
This compound and its related oxidative products are known to trigger apoptosis. nih.gov Studies have shown that dopamine induces apoptosis in neuronal cell lines through a signaling pathway initiated by the generation of ROS. researchwithrutgers.com This pathway involves the activation of stress-activated protein kinases (SAPK)/c-Jun N-terminal kinases (JNK), which in turn leads to the activation of downstream caspases, such as caspase-9 and caspase-3, the executioners of apoptosis. researchwithrutgers.comsigmaaldrich.comspacefrontiers.orgnih.gov
In addition to the classical apoptotic pathway, there is evidence that other cell death mechanisms are involved. For instance, dopaminochrome, a cyclized this compound, has been shown to induce a caspase-independent form of apoptosis. Furthermore, recent research suggests a role for necroptosis, a form of programmed necrosis, in the death of dopaminergic neurons. unisr.itnih.govmdpi.com The specific cell death pathway activated may depend on the cellular context and the specific nature of the toxic insult. nih.govresearchgate.net
Table 4: Cell Death Mechanisms Induced by this compound
| Cell Death Pathway | Key Mediators/Events | Role of this compound | References |
|---|---|---|---|
| Apoptosis (Caspase-Dependent) | ROS generation, JNK activation, Caspase-9 and -3 activation | Initiates the signaling cascade through oxidative stress | sigmaaldrich.com, spacefrontiers.org, nih.gov, researchwithrutgers.com |
| Apoptosis (Caspase-Independent) | Apoptosis-inducing factor (AIF) translocation | Triggered by dopamine oxidation products like dopaminochrome | nih.gov |
| Necroptosis | RIPK1, RIPK3, MLKL activation | Implicated in dopaminergic neuron death in response to toxic insults | unisr.it, nih.gov, mdpi.com |
| General Cellular Damage | Oxidative stress (ROS), covalent protein modification | Direct damage to lipids, proteins, and DNA; inactivation of enzymes | nih.gov, jneurosci.org, nih.gov |
Implication of Dopamine Quinone in Neuropathological States
Pathogenesis of Parkinson's Disease (PD)
Dopamine (B1211576) quinone, a highly reactive molecule, is increasingly implicated in the complex pathogenesis of Parkinson's disease (PD). Its formation and subsequent reactions are believed to play a central role in the cascade of events leading to the selective loss of dopaminergic neurons, a hallmark of PD.
The selective vulnerability of dopaminergic neurons in the substantia nigra pars compacta (SNpc) in PD is a key area of research. khanacademy.org The presence of dopamine itself, and its potential to oxidize into toxic quinones, is a significant factor contributing to this vulnerability. rsc.orgresearchgate.net Cytosolic dopamine can undergo auto-oxidation or enzyme-catalyzed oxidation to form the highly reactive dopamine quinone. rsc.org This process establishes a vicious cycle of reactive oxygen species (ROS) production and dopamine oxidation, which is thought to play a significant role in the degeneration of these specific neurons. rsc.org
Dopamine quinones are electrophilic and can readily react with cellular nucleophiles, such as cysteine residues on proteins. nih.gov This covalent modification can alter protein structure and function, potentially leading to cellular damage and death. nih.govnih.gov Studies have shown that higher levels of cysteinyl-dopamine adducts, a marker of this compound formation, are found in the substantia nigra of post-mortem PD brains compared to controls. mdpi.com The formation of this compound and its subsequent reactions are considered a specific form of oxidative stress in dopaminergic neurons, which may lead to their dysfunction and eventual demise. researchgate.net
Furthermore, dopamine quinones can form adducts with DNA. nih.govresearchgate.net Under slightly acidic conditions, this compound can react with DNA to form depurinating adducts, which can lead to mutations. nih.govresearchgate.net This process is hypothesized to be a potential initiating event in the development of Parkinson's disease. nih.govresearchgate.net
A central pathological feature of PD is the presence of Lewy bodies, which are abnormal protein aggregates primarily composed of α-synuclein. rsc.orgyoutube.comyoutube.com Dopamine quinones are believed to play a crucial role in the aggregation of α-synuclein, a process known as alpha-synucleinopathy. researchgate.netnih.gov
Oxidized dopamine and its quinone derivatives can interact with α-synuclein, promoting its oligomerization and inhibiting its fibrillization, leading to the formation of soluble, potentially toxic oligomeric species. nih.gov This interaction is thought to be a key link between dopamine- and α-synuclein-mediated toxicity. nih.gov The stabilization of these α-synuclein oligomers by dopamine oxidation products is dependent on specific residues within the α-synuclein protein. nih.gov
The formation of this compound is considered an initial step in the synthesis of neuromelanin, a pigment found in dopaminergic neurons. nih.gov In PD, alterations in the localization of proteins like glutathione (B108866) peroxidase 4 (GPx4) with neuromelanin and near Lewy bodies have been observed, suggesting a link between this compound generation, protein modification, and the pathological hallmarks of the disease. nih.gov The interaction between dopamine and α-synuclein requires the oxidation of dopamine, and this process is thought to be a critical factor in the induction of PD-related pathogenesis. researchgate.net Recent studies have also highlighted that an immune response, in conjunction with increased α-synuclein, is necessary for Lewy body formation in dopaminergic neurons, suggesting a complex interplay of factors. news-medical.net
Mitochondrial dysfunction and oxidative stress are widely recognized as key contributors to the etiology of Parkinson's disease. rsc.orgnih.govnih.gov Dopamine quinones are directly implicated in exacerbating both of these pathological processes. researchgate.netnih.gov
Studies have demonstrated that this compound oxidation products can directly induce mitochondrial damage. nih.govresearchgate.net They can cause mitochondrial membrane depolarization and impair the capacity for phosphorylation in a dose-dependent manner. nih.govresearchgate.net This damage is not prevented by typical oxyradical scavengers, suggesting a direct effect of the quinone species. nih.govresearchgate.net Furthermore, dopamine quinones can covalently modify and lead to the degradation and aggregation of mitochondrial proteins, such as glutathione peroxidase 4 (GPx4), an important antioxidant enzyme. nih.gov This loss of GPx4 activity may be a contributing factor to the vulnerability of dopaminergic neurons in PD. nih.gov The interplay between dopamine metabolism, oxidative stress, and mitochondrial dysfunction is considered a vicious cycle that amplifies the neurodegenerative process in PD. researchgate.netdntb.gov.ua
Neuroinflammation, characterized by the activation of microglia, the resident immune cells of the brain, is a prominent feature in the progression of Parkinson's disease. mdpi.comnih.govresearchgate.netfrontiersin.org Dopamine and its oxidation products, including this compound, are implicated in modulating these inflammatory processes. mdpi.com
Activated microglia are found in the substantia nigra of PD patients and are known to release a variety of inflammatory mediators that can perpetuate neuroinflammation and contribute to neurotoxicity. nih.govresearchgate.net The release of neuromelanin from dying dopaminergic neurons, a process initiated by this compound formation, can further fuel neuroinflammatory processes by activating microglia. mdpi.com
Dopamine itself can modulate the activation state of microglia. ewadirect.com Studies suggest that dopamine can reduce the inflammatory responses of activated microglia through specific signaling pathways. ewadirect.com However, the chronic activation of microglia can also lead to increased production of ROS, which can in turn promote the oxidation of dopamine to this compound, creating a feedback loop that sustains neuroinflammation and oxidative stress. mdpi.comnih.gov Misfolded α-synuclein, whose aggregation is promoted by this compound, can also directly activate microglia, inducing the production and release of proinflammatory cytokines. nih.gov This highlights a complex interplay where this compound contributes to the formation of pathological α-synuclein, which then drives neuroinflammation and further neuronal damage.
The proper regulation of dopamine levels within dopaminergic neurons is critical for their survival. aginganddisease.org Dyshomeostasis, leading to the accumulation of dopamine in the cytosol, is a key precursor to the formation of toxic dopamine quinones. mdpi.comaginganddisease.org
Normally, dopamine is synthesized in the cytoplasm and then promptly packaged into synaptic vesicles by the vesicular monoamine transporter 2 (VMAT2). researchgate.netunipv.it This process serves to protect dopamine from oxidation in the neutral pH environment of the cytosol. mdpi.comresearchgate.net Any impairment in the synthesis, vesicular storage, catabolism, or reuptake of dopamine can lead to its accumulation in the cytoplasm. mdpi.com
This cytosolic dopamine is unstable and can undergo spontaneous auto-oxidation to generate reactive oxygen species and highly reactive dopamine quinones. mdpi.comaginganddisease.org This oxidation process is a significant source of oxidative stress within dopaminergic neurons. rsc.org Factors that disrupt dopamine homeostasis, such as inhibition of VMAT2, have been shown to increase dopamine oxidation and the formation of neuromelanin. researchgate.net The selective vulnerability of certain dopaminergic neurons may be linked to lower levels of VMAT2, making them more susceptible to the toxic effects of cytosolic dopamine accumulation and subsequent quinone formation. researchgate.net
Mechanistic Involvement in Methamphetamine-Induced Neurotoxicity
Methamphetamine is a psychostimulant known to be neurotoxic to dopaminergic nerve terminals. nih.govmdpi.com The formation of this compound is a critical factor in the mechanisms underlying this neurotoxicity. nih.govnih.govjneurosci.org
Methamphetamine administration leads to a significant increase in the release of dopamine into the synapse and the cytoplasm of dopaminergic neurons. mdpi.com This surge in cytosolic dopamine provides an abundance of substrate for oxidation into reactive and toxic quinones. nih.govjneurosci.org Studies have shown that neurotoxic doses of methamphetamine result in a two- to threefold increase in protein-bound dopamine quinones in the striatum. nih.govjneurosci.org
The formation of these this compound adducts with proteins can lead to modifications in protein structure and function, contributing to cellular toxicity and damage to dopamine terminals. nih.govjneurosci.org This process is considered a key component of the oxidative stress associated with methamphetamine-induced neurotoxicity. nih.govjneurosci.org Research has also indicated that molecules involved in quinone metabolism, such as quinone reductase, play a role in regulating methamphetamine-induced neurotoxicity. nih.gov Enhancing the activity of quinone reductase has been shown to block the elevation of quinoproteins and ameliorate cell death caused by methamphetamine. nih.gov These findings underscore the central role of this compound formation as a specific neurotoxic factor in the dopaminergic damage induced by methamphetamine. nih.gov
Potential Contributions to Other Neurodegenerative Conditions
While the role of this compound in the pathology of Parkinson's disease is extensively studied, emerging evidence suggests its involvement in other neurodegenerative conditions. The inherent reactivity of this compound and its capacity to induce cell-specific oxidative stress and protein modification provide a mechanistic basis for its potential contribution to the pathology of various neurological disorders. researchgate.netnih.gov
Research has pointed to the involvement of this compound in methamphetamine-induced neurotoxicity. nih.govnih.gov The neurotoxic effects of methamphetamine are associated with increased dopamine oxidation, leading to the formation of dopamine quinones. These reactive molecules can bind to cysteine residues on proteins, leading to protein dysfunction and contributing to the degeneration of dopamine terminals. nih.gov
In the context of Huntington's disease, a condition characterized by chorea and cognitive decline, alterations in dopamine signaling are a key feature. oup.comfrontiersin.org Early stages of the disease are often associated with hyperdopaminergic activity. oup.comox.ac.uk This elevated dopamine level could increase the potential for auto-oxidation into neurotoxic dopamine quinones, which generate reactive species that can damage cells. oup.comnih.gov Dopamine-induced oxidative stress may exacerbate the toxicity of the mutant huntingtin protein by impairing the autophagic clearance of its aggregates, thereby precipitating neuronal cell death. nih.gov
The link between this compound and Alzheimer's disease is also an area of investigation. While not a primary dopaminergic disorder, oxidative stress is a known contributor to Alzheimer's pathology. mdpi.comnih.gov Some studies suggest that dopamine and its metabolites could be involved. Interestingly, recent research in animal models indicates that dopamine treatment can actually reduce beta-amyloid plaques by increasing the production of neprilysin, an enzyme that degrades these plaques. news-medical.netforbes.commedicalnewstoday.com However, the potential for dopamine to oxidize into toxic quinones, especially in an environment of high oxidative stress characteristic of the Alzheimer's brain, remains a consideration for disease mechanisms. mdpi.com
Table 1: this compound in Various Neurodegenerative Conditions This table is interactive. You can sort and filter the data.
| Condition | Proposed Mechanism of this compound Involvement | Key Findings | References |
|---|---|---|---|
| Methamphetamine-Induced Neurotoxicity | Increased dopamine oxidation leading to this compound formation and subsequent protein modification. | This compound generation is linked to the toxicity of methamphetamine and contributes to damage of dopamine terminals. | nih.govnih.gov |
| Huntington's Disease | Elevated dopamine levels increase auto-oxidation to this compound, leading to oxidative stress and exacerbating mutant huntingtin toxicity. | Dopamine can auto-oxidize to form reactive this compound, which can induce cell damage. DA-induced oxidative stress may impair the clearance of toxic protein aggregates. | oup.comnih.gov |
| Alzheimer's Disease | Potential for dopamine to oxidize into toxic quinones in a high oxidative stress environment. | Oxidative stress is a key feature of Alzheimer's. While some studies show protective roles for dopamine, its oxidation products remain a potential neurotoxic contributor. | mdpi.comnih.govnews-medical.net |
Consideration in Psychotic Disorders (e.g., Schizophrenia)
The pathophysiology of psychotic disorders, particularly schizophrenia, is complex and multifactorial. While the "dopamine hypothesis" has been a central tenet, focusing on the hyperactivity of dopaminergic transmission, more nuanced models are emerging. nih.govnih.gov Within this framework, the neurotoxic potential of dopamine's oxidative metabolites, specifically this compound, is gaining consideration as a contributing factor to the underlying neuropathology.
Link to Dopamine System Dysregulation and Oxidative Stress
The classical dopamine hypothesis of schizophrenia posits that excessive dopamine activity, particularly in the mesolimbic pathway, underlies the positive symptoms of the disorder, such as hallucinations and delusions. nih.govopenaccessjournals.comhealthline.com This hyperdopaminergic state is not only implicated in receptor-mediated signaling but also provides an increased substrate pool for dopamine metabolism and oxidation. nih.govscienceopen.com
The metabolism of dopamine, both through enzymatic pathways (like monoamine oxidase) and non-enzymatic auto-oxidation, is a significant source of reactive oxygen species (ROS) in the brain. nih.govscienceopen.comfrontiersin.org This process generates hydrogen peroxide and highly reactive dopamine quinones. nih.gov These quinones are potent electrophiles that can react with nucleophilic groups on cellular macromolecules, most notably the sulfhydryl groups of cysteine residues in proteins and the antioxidant glutathione (GSH). researchgate.netfrontiersin.org
This interaction has two major pathological consequences:
Protein Dysfunction: The formation of adducts with proteins (quinoproteins) can alter their structure and function, impairing critical cellular processes. researchgate.net
Therefore, the dysregulation of the dopamine system in schizophrenia may create a vicious cycle. The initial hyperactivity of dopamine transmission leads to an overproduction of dopamine quinones. nih.goveurekalert.org This, in turn, drives oxidative stress and depletes antioxidant reserves, potentially leading to the cellular and synaptic abnormalities, such as reductions in dendritic spines, that are reported in schizophrenia. nih.govnih.govuni-giessen.de This mechanism provides a biochemical link between the well-established dopamine dysregulation and the growing evidence of oxidative damage in the pathophysiology of schizophrenia. nih.govfrontiersin.org
Table 2: Mechanistic Links Between this compound and Schizophrenia Pathophysiology This table is interactive. You can sort and filter the data.
| Factor | Mechanism | Consequence | References |
|---|---|---|---|
| Dopamine System Dysregulation | Hyperactivity of dopaminergic transmission, particularly in the mesolimbic pathway. | Increased availability of dopamine for oxidation. | nih.govnih.govopenaccessjournals.com |
| Dopamine Oxidation | Enzymatic and non-enzymatic oxidation of excess dopamine. | Generation of reactive oxygen species (ROS) and highly reactive dopamine quinones. | nih.govscienceopen.comfrontiersin.org |
| Glutathione (GSH) Depletion | Dopamine quinones react with the sulfhydryl groups of glutathione. | Reduction of the brain's primary antioxidant defense, leading to increased oxidative stress. | frontiersin.orgnih.gov |
| Protein Modification | Dopamine quinones form covalent adducts with cysteine residues in proteins. | Altered protein structure and function, leading to impaired cellular processes and potential neurotoxicity. | researchgate.net |
| Neuronal Damage | Combined effects of oxidative stress and protein dysfunction. | May contribute to synaptic abnormalities and neurodegenerative changes observed in schizophrenia. | nih.govnih.govuni-giessen.de |
Endogenous Cellular Countermeasures and Protective Mechanisms Against Dopamine Quinone Toxicity
Role of Antioxidant Defense Systems (e.g., Glutathione (B108866), Ascorbate (B8700270), N-acetylcysteine)
The first line of defense against the cellular damage initiated by dopamine (B1211576) quinone involves a robust antioxidant system. These molecules can directly interact with and neutralize reactive quinones, thereby preventing them from modifying critical cellular components like proteins and DNA.
Glutathione (GSH) is a tripeptide that stands out as a crucial neuroprotectant, particularly in dopaminergic neurons. nih.gov Its sulfhydryl group can directly conjugate with dopamine quinone, a reaction that can occur spontaneously or be catalyzed by enzymes like Glutathione S-transferase M2-2 (GSTM2). nih.govresearchgate.net This conjugation process detoxifies the highly reactive DAQ, forming more stable and excretable products such as 5-S-glutathionyl-dopamine. nih.gov By quenching DAQ, GSH not only prevents the formation of potentially toxic quinoproteins but also reduces the generation of general reactive oxygen species (ROS). nih.govnih.gov Studies have shown that reduced levels of GSH in the substantia nigra are a feature of Parkinson's disease, highlighting the importance of this antioxidant in protecting against dopamine-related oxidative stress. nih.gov
Ascorbate (Vitamin C) also plays a significant role in mitigating DAQ toxicity. As a potent antioxidant, ascorbate can reduce the dopamine-o-quinone back to dopamine. nih.gov This action effectively reverses the oxidation process, preventing the quinone from participating in deleterious downstream reactions. However, the interplay between ascorbate and dopamine oxidation is complex; the timing and local redox environment can influence whether ascorbate acts as a protective agent or potentially contributes to other redox-related processes. frontiersin.orgyoutube.com
N-acetylcysteine (NAC) is another vital component of the cellular antioxidant arsenal. NAC functions as a potent scavenger of toxic quinones derived from dopamine. researchgate.netunipv.it Its protective effects are twofold: it can directly neutralize reactive quinones through its thiol group, and it serves as a precursor for the synthesis of glutathione, thereby bolstering the cell's primary defense system against DAQ. bohrium.comnih.gov By replenishing intracellular GSH levels and directly scavenging quinones, NAC helps prevent DAQ-mediated inhibition of critical enzymes and mitochondrial function. researchgate.netnih.gov
| Antioxidant | Primary Protective Mechanism against this compound | Key Research Findings |
|---|---|---|
| Glutathione (GSH) | Direct conjugation with this compound via its sulfhydryl group to form stable, non-toxic metabolites. nih.govnih.gov | Forms 5-S-glutathionyl-dopamine, preventing quinoprotein formation and downstream toxicity. nih.gov GSH levels are notably reduced in the substantia nigra of Parkinson's disease patients. nih.gov |
| Ascorbate (Vitamin C) | Reduces dopamine-o-quinone back to dopamine, reversing the oxidation. nih.gov | Acts as a powerful antioxidant that can regenerate dopamine from its oxidized quinone form. nih.gov Its overall effect can be influenced by the cellular redox state. frontiersin.org |
| N-acetylcysteine (NAC) | Acts as a direct scavenger of dopamine-derived quinones and serves as a precursor for glutathione synthesis. researchgate.netbohrium.com | Prevents this compound-mediated inhibition of mitochondrial function and Na+,K+-ATPase activity. researchgate.net It supports the endogenous antioxidant system by increasing intracellular cysteine for GSH production. bohrium.com |
Action of Chaperone Proteins (e.g., HSP70) in Mitigating Protein Misfolding and Aggregation
This compound is known to covalently modify proteins, leading to misfolding, aggregation, and a loss of function. frontiersin.org Molecular chaperones, such as heat shock proteins (HSPs), are essential components of the cellular protein quality control system that counteract these effects. nih.govnih.gov
The 70-kilodalton heat shock protein (HSP70) is a key molecular chaperone that plays a critical role in cellular proteostasis by identifying and refolding misfolded proteins or targeting them for degradation. nih.gov In the context of neurodegenerative diseases, overexpression of HSP70 has been shown to protect against toxicity induced by protein aggregation, such as that of alpha-synuclein (B15492655). researchgate.net While direct studies on HSP70's interaction with this compound-modified proteins are limited, its general function suggests it is a crucial defense mechanism. By recognizing and binding to exposed hydrophobic regions of misfolded proteins—a likely consequence of DAQ adduction—HSP70 can prevent their aggregation and facilitate their refolding or clearance, thus mitigating cellular toxicity. researchgate.net
Other chaperones, such as the small heat-shock proteins αB-crystallin and Hsp27, have been shown to be directly modified by oxidized dopamine. nih.gov Research indicates that oxidized dopamine promotes the cross-linking of these chaperone proteins. nih.gov Despite this modification, they can retain a significant degree of their chaperone functionality, particularly at lower levels of modification, helping to prevent the aggregation of other proteins, including alpha-synuclein. nih.gov This suggests a robust chaperone response where these proteins can still function as part of the cell's first line of defense against stress, even while being targets of DAQ themselves. nih.gov
| Chaperone Protein | Role in Mitigating DAQ-Related Protein Damage | Observed Effects |
|---|---|---|
| HSP70 | Recognizes and refolds misfolded proteins or targets them for degradation, preventing aggregation. researchgate.netnih.gov | Overexpression protects against alpha-synuclein-induced toxicity and reduces the amount of aggregated alpha-synuclein species. researchgate.net It is a key component of the cellular response to protein misfolding stress. nih.gov |
| αB-crystallin and Hsp27 (sHsps) | Act as a first line of defense to prevent protein aggregation under cellular stress. nih.gov | Can be cross-linked by oxidized dopamine. nih.gov Despite modification, they largely retain chaperone functionality at modest levels, preventing both amorphous and fibrillar protein aggregation. nih.gov |
Role of Neuromelanin as a Sequestration Mechanism for this compound and Metabolites
Neuromelanin is a dark, complex pigment found in catecholaminergic neurons, particularly in the substantia nigra. Its formation is considered a significant protective mechanism for detoxifying the cytoplasm of reactive dopamine metabolites, including this compound.
The synthesis of neuromelanin is a non-enzymatic process that involves the oxidation of dopamine to this compound, which then undergoes further reactions and polymerization. This process effectively sequesters reactive and potentially toxic quinones and their derivatives into a stable, polymeric structure. By converting these reactive molecules into the inert neuromelanin pigment, the cell can prevent them from accumulating and causing widespread damage to proteins, lipids, and other cellular components.
While the accumulation of neuromelanin throughout a lifetime is a normal part of aging, its role is considered dual. In healthy neurons, its synthesis provides a vital detoxification and sequestration pathway. The pigment can also chelate metal ions like iron, which can further catalyze the oxidation of dopamine. Therefore, neuromelanin acts as a critical sink, safely storing potentially harmful dopamine quinones and other redox-active species away from vulnerable cellular machinery.
Advanced Methodologies for Dopamine Quinone Research
In Vitro Experimental Models for Studying Dopamine (B1211576) Quinone
In vitro models provide a controlled environment to investigate the specific effects of dopamine quinone on cellular components and processes, free from the confounding variables of a whole organism. These models are instrumental in elucidating the direct interactions of this compound with its molecular targets.
Cellular models are a cornerstone of this compound research, offering a simplified yet relevant system to study its effects on neuronal function and viability. The human neuroblastoma SH-SY5Y cell line and the rat pheochromocytoma PC12 cell line are widely used due to their dopaminergic characteristics, including the ability to synthesize, store, and release dopamine. cytion.comspringernature.com
SH-SY5Y Cells: This cell line is frequently employed to investigate this compound-induced cytotoxicity. Studies have shown that exposure of SH-SY5Y cells to dopamine leads to a dose-dependent increase in cell death, which is associated with mitochondrial dysfunction and the formation of quinoprotein adducts. nih.gov For instance, treatment with 400 μM of dopamine for 24 hours resulted in a significant decrease in cell viability and a twofold increase in quinoprotein adducts. nih.gov Furthermore, SH-SY5Y cells have been used to demonstrate the synergistic toxicity of dopamine with environmental contaminants like arsenic, where the combination leads to a near-complete loss of cell viability, a process that can be attenuated by antioxidants that prevent this compound formation. oup.com
PC12 Cells: These cells, derived from a rat adrenal medulla pheochromocytoma, also serve as a valuable model for studying dopamine metabolism and toxicity. cytion.comnih.govoup.com Research using PC12 cells has demonstrated that dopamine exposure leads to impaired mitochondrial bioenergetic functions and apoptotic cell death, effects that are largely attributed to this compound formation. nih.gov These cells have been instrumental in showing that N-acetyl cysteine, a scavenger of toxic quinones, can significantly prevent dopamine-induced cytotoxicity. nih.gov
The table below summarizes key findings from studies using these cellular models:
| Cell Line | Key Research Findings | Significance in this compound Research |
|---|---|---|
| SH-SY5Y | Demonstrated dose-dependent cytotoxicity of dopamine, formation of quinoprotein adducts, and synergistic toxicity with environmental toxins. nih.govoup.com | Provides a human-derived neuronal model to study the mechanisms of this compound-induced cell death and protein modification. |
| PC12 | Showed that dopamine induces mitochondrial dysfunction and apoptosis, which can be mitigated by quinone scavengers. nih.gov | Offers a model to investigate the role of dopamine quinones in mitochondrial damage and the efficacy of potential neuroprotective agents. |
To further dissect the subcellular mechanisms of this compound toxicity, researchers utilize isolated organelles. This approach allows for the direct examination of this compound's effects on specific cellular compartments without the complexity of the entire cell.
Mitochondria: Isolated brain mitochondria have been instrumental in demonstrating the direct impact of this compound on mitochondrial function. Studies have shown that this compound exposure causes a significant increase in resting-state respiration and induces the opening of the mitochondrial permeability transition pore, a key event in cell death pathways. nih.gov Furthermore, research with isolated rat brain mitochondria has revealed that this compound products, rather than reactive oxygen species, are the primary drivers of mitochondrial damage, leading to membrane depolarization and a loss of phosphorylation capacity. nih.gov
Lysosomes: The role of lysosomes in this compound-related pathology has also been investigated using isolated organelle preparations. Dopamine quinones have been shown to modify and disrupt the enzymatic activity of glucocerebrosidase (GCase), a lysosomal enzyme, contributing to lysosomal dysfunction. nih.gov This link between dopamine oxidation and lysosomal impairment is a critical area of research in understanding the pathogenesis of neurodegenerative diseases.
The use of purified and recombinant proteins allows for the precise characterization of the chemical modifications induced by this compound on specific protein targets. These studies have revealed that dopamine quinones readily react with nucleophilic amino acid residues, particularly cysteine. unipv.itjneurosci.org
Research using purified proteins has demonstrated that the covalent adduction of this compound to cysteine residues can lead to protein inactivation. nih.gov For example, studies on the redox sensor protein DJ-1, which is implicated in Parkinson's disease, have shown that this compound modifies specific cysteine residues (Cys-106 and Cys-53), leading to structural perturbations and impairment of its protective function. nih.gov Similarly, functional in vitro assays have shown that 6-hydroxythis compound, a related reactive species, can inactivate protein disulfide isomerase (PDI), a key enzyme in protein folding and redox homeostasis. nih.gov
In Vivo Animal Models for Investigating this compound Biology
While in vitro models are invaluable for mechanistic studies, in vivo animal models are essential for understanding the complex interplay of factors that contribute to this compound-related neurodegeneration in a living organism.
Several rodent models have been developed to mimic the dopaminergic neurodegeneration seen in Parkinson's disease, and these models are crucial for studying the role of this compound in this process.
Intrastriatal Dopamine Injections: Direct injection of dopamine into the striatum of rats has been shown to cause selective damage to dopaminergic terminals, a process that correlates with the oxidation of dopamine to form reactive quinones. nih.govelsevierpure.com This model provides direct evidence for the neurotoxic potential of excess dopamine in the brain and is used to study the downstream consequences of this compound formation in vivo. nih.gov
Paraquat (B189505)/Maneb (B1676018) Models: Exposure to the pesticide paraquat and the fungicide maneb has been shown to increase the risk of developing Parkinson's disease. nih.govnih.gov Rodent models using these agents are employed to investigate the environmental contributions to neurodegeneration. exonpublications.comsemanticscholar.org While the primary mechanisms of toxicity for these compounds are complex and involve oxidative stress, their interaction with dopamine metabolism and the potential for enhanced this compound formation are areas of active investigation. nih.govnih.gov
Advances in genetic engineering have led to the development of transgenic animal models that can be used to explore the role of specific genes and pathways in this compound-related neurodegeneration. nih.govmdpi.com While models specifically designed to directly modulate this compound levels are still emerging, existing transgenic models for Parkinson's disease offer valuable insights.
Analytical Techniques for this compound and Adduct Detection
The reactive and transient nature of this compound necessitates sophisticated analytical methodologies for its detection and the characterization of its covalent adducts with biological macromolecules. Researchers employ a range of advanced techniques to identify and quantify these species, providing critical insights into the molecular mechanisms of dopamine-related cellular dysfunction.
Mass Spectrometry-Based Proteomics for Covalent Adduct Identification and Characterization
Mass spectrometry (MS) has become an indispensable tool for the analysis of protein modifications, including those derived from this compound. nih.govfrontiersin.org The field of "adductomics" leverages the high sensitivity, resolution, and speed of modern mass spectrometers to identify and characterize proteins that have been covalently modified by reactive molecules like this compound. frontiersin.orgresearchgate.net
A common approach is "bottom-up" proteomics, where proteins are enzymatically digested into smaller peptides before analysis. nih.govfrontiersin.org These peptide mixtures are then separated, typically by liquid chromatography (LC), and introduced into the mass spectrometer. The instrument measures the mass-to-charge ratio of the peptides, and fragmentation techniques (tandem MS or MS/MS) are used to determine their amino acid sequences. nih.gov A covalent modification by this compound results in a predictable mass shift in the adducted peptide, allowing for its identification.
Key aspects of MS-based proteomics in this compound research include:
Identification of Adduction Sites: High-resolution mass spectrometry can pinpoint the specific amino acid residues that have been modified. This compound is known to react with nucleophilic sites on proteins, primarily the side chains of cysteine, lysine, and histidine residues. frontiersin.orgresearchgate.net
Structural Characterization: Tandem mass spectrometry provides fragmentation data that can help to elucidate the structure of the adduct itself. nih.gov
Identification of Protein Targets: This methodology has been used to identify numerous cellular proteins that are targets of this compound adduction. Many of these proteins are involved in critical cellular processes such as redox regulation and detoxification. nih.govfrontiersin.org For example, studies have shown that enzymes can be adducted by this compound, potentially altering their function. nih.gov
Liquid chromatography-mass spectrometry (LC-MS) is a foundational technique in proteomic studies aimed at identifying protein targets of reactive dopamine metabolites. nih.gov MS/MS analysis of a peptide that has been adducted provides definitive evidence that a specific protein is susceptible to modification by dopamine. nih.gov
Table 1: Mass Spectrometry Techniques in this compound Adduct Analysis
| Technique | Application | Key Findings |
|---|---|---|
| Bottom-Up Proteomics (LC-MS/MS) | Identification of specific proteins and amino acid residues adducted by this compound. | Identifies modifications on cysteine, lysine, and histidine residues. Has implicated proteins involved in redox processes. nih.govfrontiersin.orgresearchgate.net |
| Tandem Mass Spectrometry (MS/MS) | Provides structural information on the adducted peptides and confirms the identity of the modification. | Verifies the covalent nature of the adduct and helps to characterize its chemical structure. nih.gov |
| Quantitative Proteomics | Measures changes in the abundance of adducted proteins under different conditions. | Can be used to assess the extent of protein damage caused by this compound. nih.gov |
High-Performance Liquid Chromatography (HPLC) for Detection of Cysteine-Dopamine Conjugates
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. In the context of this compound research, HPLC is frequently employed to detect and measure the formation of specific conjugates, most notably cysteine-dopamine. nih.gov
The formation of cysteinyl-dopamine is a key indicator of the spontaneous oxidation of dopamine to this compound, as the quinone readily reacts with the thiol group of cysteine. nih.gov HPLC methods, often coupled with electrochemical detection or mass spectrometry, provide a sensitive means to measure these conjugates in various biological samples.
Research findings using HPLC include:
Characterization of Dopamine Oxidation Pathways: Studies have utilized HPLC to characterize the biosynthetic pathway of dopamine oxidation in the presence of thiol-containing peptides and proteins. nih.gov
Quantification of Conjugate Formation: Researchers have used HPLC to quantify the formation of cysteine-dopamine conjugates following the reaction of this compound with proteins like bovine serum albumin (BSA) and β-lactoglobulin. nih.gov The analysis often involves acid hydrolysis of the protein to release the adducted amino acid, which is then quantified by HPLC. nih.gov
Assessment of Pro-oxidant Activities: Following separation by HPLC, the pro-oxidant activities of various dopamine conjugates can be assessed. For instance, studies have shown that the glutathione-dopamine conjugate exhibits significant pro-oxidant activity, promoting the conversion of glutathione (B108866) (GSH) to its oxidized form (GSSG). nih.gov
A typical HPLC method for analyzing dopamine metabolites involves using a C18 column for separation. wiley.com The method's sensitivity allows for the detection of low concentrations of these metabolites in biological fluids. wiley.com
Table 2: HPLC Analysis of Dopamine-Thiol Conjugates
| Analyte | Protein/Peptide | Key Observation (via HPLC) |
|---|---|---|
| Cysteine-Dopamine | Bovine Serum Albumin (BSA) | Formation of S-conjugates through cysteine residues confirmed after protein hydrolysis. nih.gov |
| Cysteine-Dopamine | β-Lactoglobulin (βLG) | Lower yield of conjugate formation compared to BSA, indicating differential reactivity. nih.gov |
| Glutathione-Dopamine | Glutathione (GSH) | HPLC separation allowed for subsequent measurement of high pro-oxidant activity. nih.gov |
Spectroscopic Methods (e.g., Nuclear Magnetic Resonance (NMR)) for Structural Analysis of Modified Proteins
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for obtaining high-resolution information about the three-dimensional structure and dynamics of molecules in solution. wikipedia.orgconductscience.com In the context of this compound research, NMR can be used to investigate the structural consequences of protein modification.
When this compound forms a covalent adduct with a protein, it can perturb the local chemical environment of the atomic nuclei within the protein. conductscience.com These perturbations can be detected by NMR as changes in the chemical shifts of the affected nuclei. nih.gov Multidimensional NMR experiments, which correlate the signals from different nuclei (e.g., ¹H, ¹³C, ¹⁵N), are particularly useful for this purpose. conductscience.comnih.gov
Applications of NMR in studying modified proteins:
Conformational Changes: NMR can reveal changes in the protein's secondary and tertiary structure upon adduction. This is critical for understanding how modification by this compound might lead to protein dysfunction or aggregation.
Binding Site Identification: By observing which specific amino acid residues show changes in their NMR signals, it is possible to map the binding site of the this compound adduct on the protein's surface.
Protein Dynamics: The technique provides insights into the flexibility and motion of different parts of the protein, which can be altered upon covalent modification. nih.gov
While challenging for large proteins, advancements like the use of isotopic labeling (enrichment with ¹³C and ¹⁵N) and specialized experiments have extended the applicability of NMR to larger and more complex biological systems. conductscience.comnih.gov The ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) experiment is often used as a "fingerprint" of a protein, as each peak corresponds to a specific amide group in the protein backbone. wikipedia.org Changes in this fingerprint upon modification can provide a rapid assessment of structural integrity. wikipedia.org
Microscopic and Imaging Techniques in this compound Research
While direct imaging of the short-lived this compound molecule in vivo is extremely challenging, various microscopic and imaging techniques provide invaluable indirect information about dopamine neurochemistry and the consequences of its oxidative metabolism. These methods allow researchers to visualize dopamine-related processes at different scales, from subcellular compartments to entire brain circuits.
Fluorescence-Based Methods:
Fluorescence Microscopy: This technique offers high spatial resolution for studying dopamine at the synapse and circuit level. nih.gov While dopamine itself has native fluorescence, the required ultraviolet excitation wavelength is phototoxic. nih.gov Therefore, researchers have developed fluorescent sensors and probes that can report on dopamine release or the presence of its metabolites. yulonglilab.org For example, sensitive detection of dopamine and quinone drugs has been achieved based on the quenching of the fluorescence of carbon dots. amanote.com
Genetically Encoded Sensors: Recent advances include the development of genetically encoded sensors, such as GRABDA and dLight, which are engineered proteins that become fluorescent in the presence of dopamine. yulonglilab.org These tools allow for the direct visualization of dopamine release with high spatial and temporal resolution in living animals. yulonglilab.org
Radiotracer-Based Imaging (PET and SPECT):
Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT): These non-invasive imaging techniques are used to quantify various aspects of the dopaminergic system in the living human brain. nih.gov They rely on the administration of radiotracers—molecules labeled with a radioactive isotope—that bind to specific targets.
Applications in Dopamine Research: Radiotracers have been developed to target dopamine transporters, D1 and D2 receptors, and the enzyme responsible for dopamine synthesis. nih.gov These methods provide crucial information about the integrity and function of dopaminergic neurons, which can be compromised by the neurotoxic effects of this compound. nih.govresearchgate.net
Magnetic Resonance Imaging (MRI):
Neuromelanin-sensitive MRI (NM-MRI): Neuromelanin is a pigment produced from the oxidation of dopamine and is found in high concentrations in dopaminergic neurons of the substantia nigra. researchgate.net NM-MRI is an emerging technique that allows for the in vivo visualization and semi-quantification of neuromelanin. Since neuromelanin is a byproduct of dopamine metabolism, its levels can serve as a proxy for the long-term function or degeneration of these neurons. researchgate.net
Table 3: Imaging Techniques in Dopamine Research
| Technique | Target/Principle | Information Provided |
|---|---|---|
| Fluorescence Microscopy | Fluorescent probes/sensors for dopamine | High-resolution visualization of dopamine release at the cellular and circuit level. nih.govyulonglilab.org |
| PET/SPECT | Radiotracers for dopamine transporters, receptors, and synthesis | Quantification of dopaminergic activity and integrity in the living brain. nih.govresearchgate.net |
| Neuromelanin-sensitive MRI | Detection of neuromelanin pigment | Indirect measure of the long-term health and degeneration of dopaminergic neurons. researchgate.net |
| Fast-Scan Cyclic Voltammetry (FSCV) | Electrochemical detection of dopamine oxidation | Real-time measurement of dopamine release and uptake with high temporal resolution. nih.gov |
Theoretical and Computational Perspectives on Dopamine Quinone Reactivity
Quantum Chemical Modeling of Dopamine (B1211576) Quinone Reaction Mechanisms
Quantum chemical modeling is a powerful tool for investigating the electronic and geometric properties of molecules, as well as the transition states and reaction energies of chemical transformations. rsc.org In the context of dopamine quinone, these methods have been instrumental in understanding its formation from dopamine and its subsequent chemical fate.
The initial step in the formation of this compound is the oxidation of dopamine, a process that involves the removal of two electrons and two protons (2e⁻/2H⁺). researchgate.net Quantum chemical calculations have been employed to elucidate the energetics of this process and to understand how factors such as pH influence the reaction. researchgate.net At physiological pH, the amino group of dopamine can be protonated, which affects its oxidation potential and the subsequent reactivity of the resulting quinone. nih.gov
Once formed, this compound is highly electrophilic and susceptible to nucleophilic attack. One of the primary reaction pathways is an intramolecular cyclization, a 1,4-Michael addition reaction, where the unprotonated amino group attacks the quinone ring to form leucodopaminechrome. researchgate.netnih.gov Quantum chemical studies can model the transition state of this cyclization, providing insights into the activation energy and reaction rate. These calculations have helped to explain the rapid conversion of this compound into downstream products.
Furthermore, quantum chemical models are used to investigate the competitive intermolecular reactions of this compound with other biological nucleophiles. For example, at lower pH levels, the protonation of the amino group slows down the intramolecular cyclization, allowing for intermolecular reactions with nucleophiles present in DNA, such as adenine (B156593) and guanine, to form depurinating adducts. nih.gov Computational models can predict the preferred sites of attack on the this compound molecule and the stability of the resulting adducts.
Table 1: Key Reaction Mechanisms of this compound Investigated by Quantum Chemical Modeling
| Reaction Mechanism | Description | Key Insights from Modeling |
| Dopamine Oxidation | 2e⁻/2H⁺ oxidation of dopamine to form this compound. | Elucidation of pH-dependent species distribution and its effect on oxidation potential. researchgate.net |
| Intramolecular Cyclization | 1,4-Michael addition of the amino group to the quinone ring, forming leucodopaminechrome. | Determination of the transition state energy and reaction kinetics, explaining the rapid cyclization. researchgate.netnih.gov |
| Intermolecular Nucleophilic Addition | Reaction with external nucleophiles, such as DNA bases, particularly at lower pH. | Prediction of adduct formation (e.g., DA-6-N3Ade, DA-6-N7Gua) and their relative stabilities. nih.gov |
Molecular Dynamics Simulations of Protein-Dopamine Quinone Interactions
Molecular dynamics (MD) simulations offer a computational microscope to observe the dynamic interactions between molecules over time. mdpi.com While direct simulations of the covalent modification of proteins by this compound are complex, MD simulations have been extensively used to study the non-covalent interactions of dopamine and related ligands with proteins, providing a framework for understanding how this compound might initially associate with its protein targets. nih.govnih.govnih.gov
MD simulations can be used to model the binding of dopamine to proteins such as the dopamine transporter (DAT) and dopamine receptors. nih.govnih.gov These simulations reveal the specific amino acid residues involved in binding and the conformational changes that occur upon ligand association. nih.gov This information is crucial for predicting which residues in a protein might be susceptible to covalent modification by the highly reactive this compound. For instance, cysteine residues are often found in the active sites of proteins and are prime targets for this compound due to the nucleophilicity of their sulfhydryl groups. nih.gov
Table 2: Application of Molecular Dynamics Simulations to Understand Protein-Dopamine Quinone Interactions
| Simulation Focus | Methodology | Insights Gained |
| Ligand-Receptor Binding | Docking of dopamine or its analogs into the active site of a target protein, followed by MD simulations. | Identification of key interacting amino acid residues and prediction of binding affinities. nih.govnih.gov |
| Conformational Dynamics | Analysis of the protein's and ligand's conformational changes during the simulation. | Understanding the flexibility of the binding pocket and the "biologically relevant conformations" of the ligand. nih.gov |
| Solvent Effects | Explicit inclusion of water molecules in the simulation box. | Characterization of the role of water in mediating interactions and stabilizing the protein-ligand complex. researchgate.net |
Computational Approaches to Understand this compound Stability and Reactivity Profiles
A variety of computational approaches are employed to create a comprehensive understanding of the stability and reactivity of this compound. These methods range from electronic structure analysis to the modeling of complex reaction networks.
The inherent instability of this compound is a key feature of its chemistry. researchgate.net At neutral pH, it rapidly undergoes intramolecular cyclization. nih.gov Computational models can quantify the thermodynamic driving forces behind this and other competing reactions. For example, the reaction of this compound with sulfhydryl groups on cysteine or glutathione (B108866) is a critical pathway in its metabolism and detoxification. nih.gov Computational studies can compare the activation barriers for cyclization versus reaction with thiols, providing insights into the factors that determine the fate of this compound in a cellular environment.
Computational systems biology models have been developed to simulate the entire dopamine metabolism pathway, including the formation and reactions of this compound. plos.org These models can predict the concentrations of various metabolites under different conditions and can be used to perform sensitivity analyses to identify the most critical parameters affecting this compound levels. plos.org Such models have indicated that oscillations in the concentrations of this compound and its downstream products can occur in response to perturbations in the system. plos.org
Furthermore, computational methods like Frontier Molecular Orbital (FMO) theory and Natural Bond Orbital (NBO) analysis can be used to analyze the electronic structure of this compound and predict its reactivity. mdpi.com These analyses can identify the most electrophilic sites on the molecule, which are the most likely to be attacked by nucleophiles. This information is valuable for understanding the mechanisms of this compound-induced toxicity and for designing strategies to mitigate its harmful effects. researchgate.net
Table 3: Computational Methods for Assessing this compound Stability and Reactivity
| Computational Method | Application to this compound | Key Findings |
| Thermodynamic Calculations | Calculation of reaction energies and activation barriers for competing pathways (e.g., cyclization vs. thiol addition). | Quantification of the relative favorability of different reaction pathways under various conditions. nih.govnih.gov |
| Systems Biology Modeling | Dynamic simulation of the dopamine metabolism network. | Prediction of metabolite concentrations and identification of key control points in the pathway. plos.org |
| Electronic Structure Analysis (FMO, NBO) | Identification of electrophilic sites and analysis of charge distribution. | Prediction of the most reactive sites for nucleophilic attack, explaining its propensity to react with thiols and other nucleophiles. mdpi.com |
Future Research Directions in Dopamine Quinone Biology
Elucidating Novel Dopamine (B1211576) Quinone-Modified Protein Targets and Their Pathological Relevance
A primary mechanism of dopamine quinone toxicity is its ability to form covalent adducts with proteins, leading to altered structure and function. nih.gov While several proteins have been identified as targets for DAQ modification, the full scope of the "DAQ-adductome" is likely far more extensive. A critical future direction is the systematic identification and validation of novel protein targets. Early research demonstrated that DAQ could modify and inhibit key proteins in dopamine homeostasis, such as tyrosine hydroxylase and the dopamine transporter. nih.govnih.gov More recent studies have expanded this list to include proteins involved in mitochondrial function and antioxidant defense. nih.govnih.gov
Identifying these targets is paramount, as the specific proteins modified by DAQ under pathological conditions may differ from those affected under normal physiological states. nih.gov The pathological relevance of these modifications lies in their potential to initiate or propagate neurodegenerative cascades. For instance, the modification of mitochondrial proteins can impair energy production, while the adduction of antioxidant enzymes can exacerbate oxidative stress, creating a vicious cycle of cellular damage. nih.govnih.gov Future studies must not only identify these novel targets but also link their modification directly to cellular dysfunction and disease phenotypes.
Table 1: Known and Potential Protein Targets of this compound Modification
| Protein Target | Cellular Function | Consequence of DAQ Modification | Reference(s) |
|---|---|---|---|
| Alpha-synuclein (B15492655) | Synaptic vesicle regulation | Promotion of aggregation and formation of toxic oligomers | researchgate.net |
| Tyrosine Hydroxylase (TH) | Dopamine synthesis | Covalent modification and functional inhibition | nih.govnih.gov |
| Dopamine Transporter (DAT) | Dopamine reuptake | Adduction at cysteine residues, blocking dopamine uptake | nih.govnih.gov |
| Glutathione (B108866) Peroxidase 4 (GPx4) | Antioxidant defense (mitochondrial) | Covalent modification, degradation, and aggregation, leading to loss of activity | nih.govnih.gov |
| Parkin | Ubiquitination, mitochondrial quality control | Potential for modification, linked to oxidative stress in PD | unipv.it |
| DJ-1 | Antioxidant and chaperone functions | Potential for modification, linked to oxidative stress in PD | unipv.it |
| Dihydropteridine Reductase (DHPR) | Cofactor regeneration for TH | Inhibition of activity (covalent modification not confirmed) | nih.gov |
| ATP synthase | Mitochondrial energy production | Modification of the γ-subunit, impairing ATP production | nih.gov |
Investigating the Specificity of this compound-Protein Interactions and Resulting Functional Consequences
The interaction between DAQ and proteins is not random; it exhibits a degree of chemical specificity. DAQ is an electrophile that readily reacts with nucleophilic amino acid residues, particularly the sulfhydryl group of cysteine. nih.govnih.gov This reaction can inactivate proteins, especially when the targeted cysteine residue is located within an active site or is crucial for maintaining protein structure. nih.gov A key area for future investigation is to understand the precise rules governing this specificity. Research should aim to determine why certain cysteine residues on specific proteins are more susceptible to DAQ adduction than others. Factors such as the local protein environment, residue accessibility, and the presence of redox-active metal ions likely play a significant role. researchgate.netunipv.it
Beyond simple inactivation, the functional consequences of DAQ modification are diverse and require deeper exploration. These modifications represent a heterogeneous process that can induce significant structural and conformational changes, leading to protein aggregation and loss of function. researchgate.netunipv.it For example, DAQ modification of alpha-synuclein is known to promote the formation of toxic oligomers implicated in Parkinson's disease. researchgate.net Future studies should employ advanced biochemical and biophysical techniques to characterize the structural changes induced by DAQ adduction and delineate how these changes translate into specific functional outcomes, such as enzymatic inhibition, impaired protein-protein interactions, or targeting for proteolytic degradation. nih.gov
Development of Advanced In Vivo Models for Spatiotemporal Analysis of this compound Formation and Effects
Much of the current understanding of DAQ is derived from in vitro experiments and cell culture models. While informative, these systems cannot fully replicate the complex environment of the brain. A significant hurdle in the field is the lack of sophisticated in vivo models that allow for the real-time, spatially resolved analysis of DAQ formation and its downstream effects. Future research must focus on developing and utilizing such models. This could involve creating genetically engineered animal models with reporters for quinone-protein adducts or employing advanced imaging techniques in existing models of neurodegeneration.
For example, studies using rat models have shown that exposure to methamphetamine, a drug known to cause dopamine-related neurotoxicity, leads to a significant increase in protein cysteinyl-dopamine adducts in the striatum. nih.gov This demonstrates a clear link between a neurotoxic challenge and in vivo DAQ formation. nih.gov Advancing this line of research requires models that can track the formation of these adducts in specific neuronal populations over time, correlating their appearance with the onset and progression of pathological changes. Technologies like CRISPR could be used to modulate the pathways involved in DAQ formation or detoxification, providing more precise tools to study its role in disease. ijmps.com
Exploring Genetic and Environmental Modulators of this compound Metabolism and Toxicity
The susceptibility to dopamine-related neurodegeneration varies among individuals, suggesting a role for both genetic and environmental factors. nih.gov A crucial avenue for future research is to identify and characterize these modulators as they pertain to DAQ metabolism and toxicity. Genetic studies could focus on variations in genes encoding enzymes involved in dopamine synthesis, sequestration, and degradation, as these could influence the amount of cytosolic dopamine available for oxidation. nih.govnih.gov Similarly, genes related to antioxidant defense systems are critical, as these pathways are the primary means of mitigating the oxidative stress that drives DAQ formation.
Environmental factors can also profoundly impact DAQ levels. As seen with methamphetamine, exposure to certain drugs or toxins can increase dopamine release and oxidation. nih.gov Other environmental influences, such as exposure to pesticides or metals like iron and copper, which can catalyze dopamine oxidation, warrant further investigation. researchgate.net Understanding the interplay between an individual's genetic makeup and their environmental exposures will be key to deciphering the mechanisms of DAQ-mediated toxicity and identifying at-risk populations. nih.govaccscience.com
Developing Novel Analytical Probes for In Situ Detection and Quantification of this compound
A major technical challenge in studying DAQ is its high reactivity and transient nature, which makes it incredibly difficult to detect and quantify directly in a biological setting. nih.gov The development of novel analytical tools and probes for the sensitive and specific in situ detection of DAQ is a high-priority research direction. Current methods often rely on measuring stable downstream products, like cysteinyl-dopamine, which provides an indirect measure of DAQ formation. nih.gov
Future efforts should focus on creating probes that can react specifically with DAQ in living cells or tissues, providing a direct readout of its presence and concentration. This could involve the design of "turn-on" fluorescent probes that become luminous only upon reacting with DAQ, adapting technologies currently used for dopamine detection. nih.govresearchgate.net Such tools would be transformative, enabling researchers to visualize the subcellular localization of DAQ formation in real-time and to quantify its levels under different physiological and pathological conditions. nih.gov These probes would be invaluable for validating the efficacy of therapeutic agents designed to reduce DAQ levels.
Integrating Multi-Omics Data to Map Comprehensive this compound Pathways and Their Intersections with Disease Networks
The biological impact of this compound is not limited to a single protein or pathway but involves a complex network of interactions. To capture this complexity, future research must embrace a systems-level approach by integrating multi-omics data. frontiersin.org Methodologies that combine genomics, transcriptomics, proteomics, and metabolomics can provide a holistic view of the cellular response to DAQ-induced stress. nih.govnih.govmdpi.com
For example, by integrating proteomic data (to identify DAQ-adducted proteins) with transcriptomic data (to see how gene expression changes in response), researchers can build comprehensive maps of the pathways perturbed by DAQ. mdpi.comresearchgate.net This approach can reveal unexpected connections between DAQ formation and other cellular processes implicated in neurodegeneration, such as neuroinflammation, mitochondrial dysfunction, and impaired protein clearance. researchgate.net Applying these powerful data integration pipelines, which are already being used to unravel the complexity of Parkinson's disease, specifically to the question of DAQ biology will be essential for identifying critical nodes in the disease network that can be targeted for therapeutic intervention. nih.govmdpi.com
Q & A
Q. Q1. What are the primary biochemical pathways leading to dopamine quinone formation, and what analytical methods are used to detect its intermediates?
this compound (DA-Q) is primarily formed via auto-oxidation of dopamine in the presence of molecular oxygen. This process generates reactive oxygen species (ROS) such as superoxide radicals . Key intermediates include dopaminochrome and leukodopaminochrome, which can be detected using ultraperformance liquid chromatography/tandem mass spectrometry (UPLC-MS/MS) . For real-time monitoring, cyclic voltammetry and electron paramagnetic resonance (EPR) are employed to track redox states and radical formation .
Q. Q2. How does pH influence the cyclization rates of this compound compared to dopaquinone?
The cyclization of this compound is pH-dependent due to protonation states of the amino group. At low pH (e.g., in the presence of HAuCl4), this compound undergoes slower cyclization compared to dopaquinone, as its amino group has a higher pKa (~2 units higher), reducing the fraction of unprotonated amine available for nucleophilic attack. Density Functional Theory (DFT) calculations (SMD-M06L/6-31+G(d,p)/LANL2DZ level) confirm this difference, showing a ΔG‡ of 58.9 kJ/mol for this compound vs. 63.3 kJ/mol for dopaquinone .
Advanced Research Questions
Q. Q3. What experimental models resolve contradictions in this compound’s dual role in neurodegeneration vs. physiological function?
Studies report conflicting roles: DA-Q covalently modifies mitochondrial GPx4 (leading to Parkinson’s-like pathology) but also participates in melanin biosynthesis . To reconcile these, use conditional knockout models (e.g., neuron-specific GPx4 deletion) and redox-sensitive fluorescent probes (e.g., MitoSOX) to quantify compartment-specific ROS. Comparative proteomic analysis of DA-Q adducts in dopaminergic vs. melanocytic cells can clarify context-dependent effects .
Q. Q4. Why do this compound-DNA adducts form preferentially over protein adducts in vitro, and how does this inform Parkinson’s disease etiology?
DA-Q exhibits higher affinity for nucleophilic sites in DNA (e.g., N7 of 2′-deoxyguanosine) than cysteine residues in proteins. This preference is quantified using competitive binding assays with synthetic oligonucleotides and glutathione. UPLC-MS/MS reveals DA-Q-dG adducts in postmortem substantia nigra samples from Parkinson’s patients, supporting their pathological relevance . However, in melanin-producing cells, DA-Q is sequestered into neuromelanin, reducing adduct formation .
Q. Q5. How can computational models improve predictions of this compound’s reactivity with biomolecules?
Molecular docking simulations (e.g., AutoDock Vina) and ab initio quantum mechanics/molecular mechanics (QM/MM) models predict DA-Q’s binding affinity for proteins like α-synuclein. For example, DFT calculations show DA-Q’s Michael addition to cysteine residues in α-synuclein has a ΔG of −15.2 kJ/mol, favoring oligomerization . Validate predictions using surface plasmon resonance (SPR) to measure binding kinetics and NMR titration experiments .
Methodological Frameworks
Q. Q6. How should researchers design studies to investigate this compound’s role in mitochondrial dysfunction?
Adopt the PICOT framework :
- Population : Dopaminergic neurons (e.g., SH-SY5Y cells).
- Intervention : DA-Q exposure (10–100 µM) ± antioxidants (e.g., N-acetylcysteine).
- Comparison : Untreated cells vs. cells with GPx4 knockdown.
- Outcome : Mitochondrial membrane potential (ΔΨm) via JC-1 assay, ATP production (luciferase assay).
- Time : 24–72 hr post-treatment .
Q. Q7. What statistical approaches address variability in this compound’s redox activity across experimental replicates?
Use mixed-effects models to account for batch effects in cell culture studies. For ROS quantification, apply Grubbs’ test to remove outliers in EPR data. Normalize UPLC-MS/MS adduct levels to total protein/DNA content via linear regression .
Data Contradictions and Resolution Strategies
Q. Q8. Why do some studies report DA-Q as cytotoxic while others highlight its role in melanin synthesis?
This dichotomy arises from cellular context. In neurons, DA-Q accumulates due to low melanin synthesis capacity, promoting GPx4 aggregation . In melanocytes, tyrosinase diverts DA-Q into melanin, reducing toxicity. To test this, use cell-type-specific RNA sequencing to compare DA-Q metabolic pathways and silver-staining SDS-PAGE to visualize GPx4 aggregation .
Q. Q9. How can conflicting results on DA-Q’s affinity for AuNPs be resolved?
DA-Q binds weakly to gold nanoparticles (AuNPs) compared to L-DOPA derivatives due to rapid cyclization. NMR titration (1H NMR) and X-ray photoelectron spectroscopy (XPS) show DA-Q forms fewer Au–S bonds than dopaquinone. Replicate experiments at pH 5.0 (mimicking lysosomal conditions) to assess binding under physiological stress .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
